1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid
Overview
Description
1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid is a complex organic compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry. This particular compound is characterized by the presence of an ethylphenyl group and a methylcyclohexyl group attached to a piperazine ring, with oxalic acid as a counterion.
Preparation Methods
The synthesis of 1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperazine core, followed by the introduction of the ethylphenyl and methylcyclohexyl groups. Common reagents used in these reactions include alkyl halides, Grignard reagents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the piperazine ring and the attached groups.
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(3-Chlorophenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
1-(4-Methoxyphenyl)piperazine: Investigated for its role in modulating serotonin receptors.
The uniqueness of 1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine lies in its specific structural features and the presence of the ethylphenyl and methylcyclohexyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2.C2H2O4/c1-3-18-7-9-19(10-8-18)16-21-11-13-22(14-12-21)20-6-4-5-17(2)15-20;3-1(4)2(5)6/h7-10,17,20H,3-6,11-16H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVLHRAZSOQCPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC(C3)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.